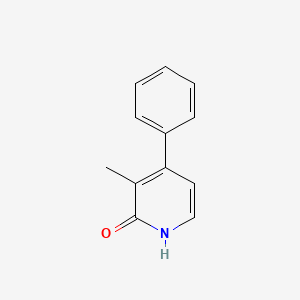

3-Methyl-4-phenylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-methyl-4-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C12H11NO/c1-9-11(7-8-13-12(9)14)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |

InChI Key |

PXOZQVDOXPMXMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Phenylpyridin 2 1h One and Its Derivatives

Classical and Contemporary Annulation Strategies

Ring-forming, or annulation, strategies are fundamental to the synthesis of the pyridin-2(1H)-one ring system. These methods involve the construction of the heterocyclic ring from acyclic precursors and can be broadly categorized into cyclocondensation and multicomponent reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of pyridin-2(1H)-ones. These reactions typically involve the intramolecular or intermolecular condensation of precursors to form the heterocyclic ring, often with the elimination of a small molecule like water or an alcohol. acsgcipr.org A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a cyanoacetamide derivative. For instance, the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one has been achieved through the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide. researchgate.net Subsequent hydrolysis of the nitrile group can then furnish the corresponding carboxamide. researchgate.net

Another established cyclocondensation route is the Guareschi-Thorpe reaction, which provides a direct entry to functionalized pyridin-2-ones. acsgcipr.org This method and similar approaches like the Bohlmann-Rahtz synthesis directly yield the aromatic pyridine (B92270) ring system through substitution and elimination steps. acsgcipr.org The versatility of these methods allows for the introduction of various substituents onto the pyridinone core, making them valuable tools for creating libraries of analogs for structure-activity relationship studies. nih.gov

The following table summarizes a representative cyclocondensation reaction for the synthesis of a pyridin-2(1H)-one derivative:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| 2-Cyanoacetamide | Benzylideneacetone | Potassium tert-butoxide | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | researchgate.net |

Multicomponent Reactions (MCRs) for Pyridinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyridin-2(1H)-ones from simple starting materials in a single step. acsgcipr.orgekb.eg These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity. acsgcipr.org One-pot MCRs for synthesizing polyfunctionalized pyridin-2(1H)-ones often involve the condensation of an active methylene (B1212753) compound, an aldehyde, and a source of ammonia (B1221849) or an amine. nih.gov

For example, a four-component reaction of Meldrum's acid, methyl acetoacetate, a benzaldehyde (B42025) derivative, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of 3,4-dihydropyridin-2-one derivatives. nih.gov These dihydropyridones can then be oxidized to the corresponding pyridin-2(1H)-ones. The use of catalysts such as SiO2-Pr-SO3H can facilitate these reactions under solvent-free conditions. nih.gov The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to the generation of diverse libraries of pyridinone derivatives. ekb.egacs.org

A representative multicomponent reaction for a pyridinone-related scaffold is shown below:

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product Type | Reference |

| Meldrum's acid | Methyl acetoacetate | Benzaldehyde derivative | Ammonium acetate | SiO2-Pr-SO3H | 3,4-Dihydropyridin-2-one | nih.gov |

Povarov Reaction and Related Cycloadditions

The Povarov reaction, a formal [4+2] cycloaddition, provides an effective method for the synthesis of nitrogen-containing heterocycles, including tetrahydroquinolines, which can be precursors to pyridinone structures. researchgate.net While not a direct synthesis of 3-methyl-4-phenylpyridin-2(1H)-one, the principles of the Povarov reaction can be adapted. This reaction typically involves the reaction of an aniline, an aldehyde, and an activated alkene. researchgate.net

An intramolecular version of the Povarov reaction has been utilized to synthesize complex fused pyridone systems. For instance, a BF3·OEt2 catalyzed intramolecular Povarov reaction has been employed to create chromenopyridine fused thiazolino-2-pyridone peptidomimetics. semanticscholar.org This demonstrates the potential of cycloaddition strategies in building complex scaffolds that incorporate the pyridinone moiety.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized organic synthesis, offering novel and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are increasingly being applied to the synthesis and functionalization of pyridin-2(1H)-one derivatives.

C-H Activation for Direct Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like pyridines and pyridinones. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. While the direct C-H functionalization of the this compound core is a developing area, the principles have been established for related pyridine systems. nih.govnih.gov

Transition metal catalysts, often based on palladium, rhodium, or copper, can selectively activate C-H bonds, allowing for the introduction of various functional groups. nih.gov For instance, palladium-catalyzed C-H arylation has been used for the C3-selective functionalization of pyridines. nih.gov Photocatalytic methods are also gaining prominence for C-H functionalization under mild conditions. nih.gov These strategies hold significant promise for the late-stage functionalization of complex pyridinone-containing molecules.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biaryl compounds and have been applied to the synthesis of pyridin-2(1H)-one derivatives. nih.govacs.org These reactions typically involve the coupling of an organoboron reagent with a halide or triflate. For example, a Suzuki-Miyaura coupling between an appropriately substituted boronic acid and a halogenated pyridin-2(1H)-one precursor can be used to introduce the phenyl group at the 4-position. nih.gov

Recent advancements have introduced pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions, offering an alternative to often unstable pyridylboron reagents. acs.org This method allows for the synthesis of a wide range of (hetero)arylpyridine derivatives and is suitable for late-stage functionalization. acs.org The development of new catalysts and coupling partners continues to expand the scope and utility of cross-coupling reactions in the synthesis of complex molecules like this compound. nih.gov

The following table highlights a key cross-coupling approach:

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Application | Reference |

| Suzuki-Miyaura Coupling | Halogenated Pyridin-2(1H)-one | Phenylboronic acid | Palladium catalyst | Introduction of the C4-phenyl group | nih.gov |

| Desulfinative Cross-Coupling | Pyridine pyrimidylsulfone | (Hetero)aryl halide | Palladium catalyst | Synthesis of (hetero)arylpyridines | acs.org |

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of the pyridin-2(1H)-one ring system. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond in the final ring-closing step.

A prominent example is the base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)amides. researchgate.netresearchgate.net Specifically, the cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base leads to the formation of 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones. osi.lv This approach suggests that a suitably designed N-acyl derivative of an enaminone can undergo cyclization to yield the target this compound. The reaction conditions, particularly the choice of base and solvent, can significantly influence the outcome and yield of the cyclization.

The mechanism of this transformation is believed to proceed through an intramolecular aldol-type condensation. The base abstracts a proton from the active methylene group of the acetamide (B32628) moiety, generating a carbanion which then attacks the carbonyl group of the enaminone fragment. Subsequent dehydration leads to the formation of the pyridinone ring. The success of this cyclization is dependent on both structural and electronic factors of the starting amide. researchgate.net

Another related strategy involves the cyclization of amides derived from β-enamino ketones. researchgate.net While detailed examples for the direct synthesis of this compound are scarce, the general principle of using a pre-formed enaminone system and an active methylene-containing amide provides a viable synthetic route.

Table 2: Intramolecular Cyclization for Pyridin-2(1H)-one Synthesis

| Precursor Type | Reaction Conditions | Product | Reference |

| N-(3-Oxoalkenyl)phenylacetamide | Base-catalyzed | 3-Phenyl-2(1H)-pyridone | researchgate.net |

| N-(1-Methyl-3-oxobut-1-en-1-yl)phenylacetamide | Basic media | 3-Phenyl-4,6-dimethylpyridin-2(1H)-one | osi.lv |

| Amide of β-Enamino Ketone | Basic media | Substituted Pyridin-2(1H)-one | researchgate.net |

Synthesis of Key Precursors for this compound Derivatives

The synthesis of functionalized pyridinones often relies on the preparation and subsequent reaction of key precursors. This section details the synthesis of two important classes of precursors for this compound and its derivatives.

Preparation of 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one

A well-established route to 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one starts from the reaction of 2-cyanoacetamide with benzylideneacetone. researchgate.net This initial condensation, typically carried out in a solvent like DMSO with a base such as potassium tert-butoxide, yields 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net

The cyano group of this intermediate can then be hydrolyzed under acidic conditions to afford 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide. researchgate.net This carboxamide is a crucial intermediate that can be converted to the desired 3-amino derivative through a Hofmann rearrangement. The Hofmann reaction, conducted in the presence of sodium hypobromite, leads to the formation of 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net Subsequent treatment of a related intermediate with alkali results in the formation of 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net

This 3-amino-substituted pyridinone is a versatile building block for further derivatization. For example, it can undergo reactions with aromatic aldehydes to form Schiff bases, which can then be reduced to provide 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. researchgate.net Acylation with reagents like chloroacetyl chloride can yield either the corresponding chloroacetamides or can lead to further cyclization to form 1H-pyrido[2,3-b] researchgate.netconicet.gov.aroxazin-2(3H)-ones. researchgate.net

Table 3: Synthesis of 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one

| Step | Reactants | Product | Reference |

| 1 | 2-Cyanoacetamide, Benzylideneacetone | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | researchgate.net |

| 2 | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide | researchgate.net |

| 3 | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide derivative | 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | researchgate.net |

Reactions Involving 2-Cyanoacetamide and Substituted Ketones

The condensation of 2-cyanoacetamide with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic and highly effective method for the synthesis of substituted 2-pyridones. rsc.org This reaction provides a direct route to the pyridone core with a cyano group at the 3-position, which can be further functionalized.

For the synthesis of derivatives of this compound, the key starting material would be 1-phenyl-1,3-butanedione. The reaction of this unsymmetrical 1,3-diketone with 2-cyanoacetamide, typically in the presence of a basic catalyst such as piperidine (B6355638) in a solvent like ethanol (B145695), would lead to the formation of 6-methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. rsc.org The regioselectivity of this condensation is a critical aspect, and studies have shown that with unsymmetrical diketones, a mixture of isomers can sometimes be formed. rsc.org

The resulting 3-cyano-2-pyridone is a valuable intermediate. The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be used in various other transformations to introduce a wide range of functional groups at the 3-position of the pyridone ring. This method offers a versatile entry point to a diverse library of this compound derivatives.

Table 4: Synthesis of Pyridones from 2-Cyanoacetamide

| Ketone/Diketone | Catalyst | Product | Reference |

| 1-Phenyl-1,3-butanedione | Piperidine | 6-Methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | rsc.org |

| Benzylideneacetone | Potassium tert-butoxide | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | researchgate.net |

| Acetylacetone | KOH | 1-Substituted-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | rsc.org |

Green Chemistry and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridinones, aiming to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One prominent green strategy is the use of solvent-free reaction conditions. conicet.gov.arrsc.orgresearchgate.net For instance, the Hantzsch-like multi-component condensation reaction to produce functionalized pyridines has been successfully carried out under solvent-free conditions at elevated temperatures, using a recyclable Wells-Dawson heteropolyacid as a catalyst. conicet.gov.ar This method offers a clean alternative for the synthesis of highly functionalized pyridines.

Microwave-assisted synthesis is another powerful green technique that has been applied to the synthesis of pyridines and other heterocyclic compounds. nih.govacs.orgresearchgate.netnih.govnih.govarkat-usa.org Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions to proceed without a solvent or with a more environmentally friendly solvent like water or ethanol. nih.govacs.orgresearchgate.net For example, the one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation in ethanol has been shown to be a highly efficient method for the synthesis of novel pyridine derivatives. acs.orgresearchgate.net

Furthermore, catalyst-free synthetic methods are being explored. nih.govacs.org The development of reactions that can proceed efficiently without the need for a catalyst, particularly those based on heavy metals, is a key goal of green chemistry. Water-mediated and catalyst-free protocols for the synthesis of densely functionalized pyridone-fused heterocycles have been reported, highlighting the potential for conducting complex organic transformations in an environmentally friendly manner. acs.org

Table 5: Green Chemistry Approaches to Pyridine and Pyridone Synthesis

| Green Approach | Key Features | Example Application | Reference |

| Solvent-Free Synthesis | Reduced waste, no solvent disposal issues | Hantzsch-like condensation using a recyclable catalyst | conicet.gov.ar |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields | One-pot, four-component synthesis of pyridines in ethanol | acs.orgresearchgate.net |

| Catalyst-Free Synthesis | Avoids metal catalysts, simplified purification | Synthesis of carbamates from ureas and alcohols | nih.gov |

| Water-Mediated Synthesis | Environmentally benign solvent, mild conditions | One-pot multicomponent reaction for pyrido[2,3-d:6,5-d′]dipyrimidines | acs.org |

Chemical Reactivity and Derivatization Strategies of the Pyridin 2 1h One Core

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org The presence of the electron-withdrawing nitrogen atom deactivates the ring, making these reactions more challenging and often requiring harsh conditions. quimicaorganica.orgyoutube.com For pyridine itself, electrophilic attack preferentially occurs at the 3- and 5-positions. quimicaorganica.orgquora.com This is because the intermediates formed by attack at these positions are more stable, avoiding the placement of a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com

| Reagent/Conditions | Expected Product(s) | Reference(s) |

| HNO₃/H₂SO₄ | Nitration on the phenyl ring (ortho/para) and potentially on the pyridinone ring. | quimicaorganica.orgrsc.org |

| Br₂/FeBr₃ | Bromination on the phenyl ring (ortho/para). | youtube.com |

| SO₃/H₂SO₄ | Sulfonation on the phenyl ring (para). | quimicaorganica.org |

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. chemistry-online.comquimicaorganica.orgyoutube.com This is due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged intermediates formed during the reaction. chemistry-online.comyoutube.com The presence of a good leaving group at these positions facilitates the substitution process. chemistry-online.comquimicaorganica.org

For 3-Methyl-4-phenylpyridin-2(1H)-one, the carbonyl group at the 2-position makes this position inherently different. While direct nucleophilic substitution at the C-4 position is possible if a suitable leaving group is present, the reactivity is more commonly observed in the corresponding pyridine derivatives. sci-hub.se For instance, halopyridines readily undergo nucleophilic substitution with a variety of nucleophiles, including thiolates, alkoxides, and amines. sci-hub.se

| Nucleophile | Leaving Group (at C4) | Product | Reference(s) |

| PhSNa | I, Br, Cl, F | 4-Phenylthio-substituted pyridine | sci-hub.se |

| MeSNa | I, Br, Cl, F | 4-Methylthio-substituted pyridine | sci-hub.se |

| PhCH₂OH | I, Br, Cl, F | 4-Benzyloxy-substituted pyridine | sci-hub.se |

| PhONa | I, Br, Cl, F | 4-Phenoxy-substituted pyridine | sci-hub.se |

Oxidative Transformations

The pyridin-2(1H)-one core can undergo various oxidative transformations. Oxidation of N-alkyl pyridinium (B92312) ions can lead to the formation of N-substituted 2-pyridones. chemistry-online.com Furthermore, the pyridine ring itself can be subject to oxidative degradation under harsh conditions. More controlled oxidations can lead to the formation of pyridine N-oxides, which can then be used in further synthetic transformations. youtube.com The oxidation of a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a well-known process that leads to the neurotoxin MPP+. nih.gov

Reductive Transformations

The pyridin-2(1H)-one ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring, although catalyst poisoning can sometimes be an issue. nih.gov For instance, the reduction of a nitro-substituted pyridin-2(1H)-one derivative was successfully achieved using catalytic hydrogenation. nih.gov The reduction of pyridine itself can lead to dihydropyridine, tetrahydropyridine, and ultimately piperidine (B6355638) derivatives. acs.org The formation of 1,2-dihydropyridine is a key step in the pyridine-catalyzed reduction of CO2. acs.org The choice of reducing agent and reaction conditions can influence the extent of reduction.

| Reagent/Conditions | Product | Reference(s) |

| H₂, Pd/C | Reduction of the pyridine ring to piperidine. | nih.gov |

| NaBH₄ | Partial reduction of the pyridine ring. | acs.org |

| LiAlH₄ | Reduction of the carbonyl group and the pyridine ring. | chemicalbook.com |

Functional Group Interconversions on Pyridin-2(1H)-one Scaffolds

The functional groups present on the this compound scaffold, namely the carbonyl group and the N-H group, provide opportunities for a wide range of interconversions, allowing for the synthesis of diverse derivatives. nih.govnih.gov

The carbonyl group of the pyridin-2(1H)-one ring can undergo typical carbonyl reactions. For example, it can be converted to a thiocarbonyl group using Lawesson's reagent. O-alkylation of the tautomeric 2-hydroxypyridine (B17775) form can lead to 2-alkoxypyridine derivatives. nih.gov This modification can significantly impact the biological activity of the resulting compounds. nih.gov

| Reagent | Product | Reference(s) |

| Lawesson's Reagent | 3-Methyl-4-phenylpyridin-2(1H)-thione | N/A |

| Alkyl halide/Base | 2-Alkoxy-3-methyl-4-phenylpyridine | nih.gov |

The nitrogen atom of the pyridin-2(1H)-one ring can be readily alkylated or acylated. nih.govnih.gov N-alkylation is a common strategy to introduce various substituents, which can modulate the physicochemical and pharmacological properties of the molecule. nih.gov For example, N-alkylation of pyridin-2(1H)-one derivatives has been employed in the development of inhibitors for various enzymes. nih.gov Acylation of the nitrogen atom is also a feasible transformation. nih.gov

| Reagent | Product | Reference(s) |

| Alkyl halide/Base | 1-Alkyl-3-methyl-4-phenylpyridin-2(1H)-one | nih.gov |

| Acyl chloride/Pyridine | 1-Acyl-3-methyl-4-phenylpyridin-2(1H)-one | nih.gov |

Modifications at the Phenyl and Methyl Substituents

The phenyl and methyl groups attached to the pyridin-2(1H)-one core at positions 4 and 3, respectively, offer key sites for chemical modification to explore structure-activity relationships (SAR). Derivatization at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Modifications of the Phenyl Ring:

The 4-phenyl substituent can be readily modified through various aromatic substitution reactions. The electronic nature of substituents on the phenyl ring can play a crucial role in modulating biological activity. For instance, in a study on pyridin-2(1H)-one derivatives as urease inhibitors, it was found that electron-releasing groups on the aromatic ring were important for enhancing inhibitory activity. researchgate.net

Common modifications include the introduction of substituents at the ortho, meta, and para positions. The choice of substituent can impact steric interactions, electronic properties, and the potential for new hydrogen bonding interactions with biological targets.

Table 1: Potential Modifications of the 4-Phenyl Substituent

| Position | Type of Modification | Example Substituents | Potential Impact |

| Para | Introduction of electron-donating groups | -OCH₃, -CH₃, -NH₂ | Increased biological activity mdpi.com |

| Para | Introduction of electron-withdrawing groups | -NO₂, -CF₃, -Cl | Altered electronic profile, potential for improved pharmacokinetics |

| Ortho/Meta | Introduction of various functional groups | -OH, -F, -Br | Probe steric and electronic requirements of the binding pocket |

In the context of antiproliferative activity, the addition of methoxy (B1213986) (-OCH₃) groups to phenyl-containing pyridine derivatives has been shown to decrease the IC₅₀ value, indicating increased potency. mdpi.com For example, increasing the number of methoxy groups on the phenyl ring system correlated with enhanced activity. mdpi.com

Functionalization of the Methyl Group:

The 3-methyl group is also a target for chemical derivatization, although it is generally less reactive than the phenyl ring. Functionalization can be achieved through free-radical halogenation followed by nucleophilic substitution, or potentially through directed C-H activation methods. These modifications can introduce new pharmacophores or alter the steric bulk at the 3-position.

Table 2: Potential Modifications of the 3-Methyl Substituent

| Reaction Type | Resulting Functional Group | Potential Utility |

| Halogenation (e.g., with NBS) | -CH₂Br | Intermediate for further substitution |

| Nucleophilic Substitution | -CH₂OH, -CH₂NH₂, -CH₂CN | Introduction of polar or reactive groups |

| Oxidation | -CHO, -COOH | Introduction of hydrogen bond donors/acceptors |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms. For 3-Methyl-4-phenylpyridin-2(1H)-one, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are essential for a complete structural assignment.

¹H NMR Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, specific chemical shifts (δ) are expected for the protons of the methyl group, the phenyl substituent, and the pyridinone ring.

The ¹H NMR spectrum would be expected to show:

A singlet for the methyl (CH₃) group protons.

Multiplets in the aromatic region corresponding to the protons on the phenyl ring.

Signals for the two protons on the pyridinone ring.

A broad singlet for the N-H proton of the pyridone tautomer.

While specific experimental data for this compound is not available, data from analogous compounds such as 4-phenylpyridine (B135609) and various substituted pyridones can be used to predict the approximate chemical shifts. researchgate.netunipd.it For instance, in related N-alkenyl-2-pyridones, the pyridone ring protons typically appear in the range of δ 6.0-7.5 ppm. acs.org The protons of a phenyl group generally resonate between δ 7.0 and 8.0 ppm. rsc.org The N-H proton of the pyridone ring is often observed as a broad signal at a higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.0 - 2.5 | Singlet (s) |

| H-5 (Pyridinone) | ~6.2 - 6.5 | Doublet (d) |

| H-6 (Pyridinone) | ~7.2 - 7.5 | Doublet (d) |

| Phenyl Protons | ~7.0 - 7.6 | Multiplet (m) |

| N-H | Downfield, broad | Singlet (br s) |

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. The spectrum of this compound is expected to display distinct signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the pyridinone ring, including the characteristic carbonyl carbon (C=O).

Key expected signals include:

A signal for the methyl carbon in the aliphatic region (δ ~15-25 ppm).

Multiple signals in the aromatic region (δ ~120-150 ppm) for the phenyl and pyridinone ring carbons.

A downfield signal for the carbonyl carbon (C-2) of the pyridinone ring (δ >160 ppm).

Data from similar structures, such as 1-methyl-2-pyridone (B167067) and other substituted pyridines, supports these predictions. rsc.orgchemicalbook.com For example, the carbonyl carbon in 2-pyridone derivatives typically resonates above δ 160 ppm. acs.org The carbons of the pyridine (B92270) ring show shifts across the aromatic region, influenced by the substituents. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~17 - 22 |

| C-5 | ~105 - 115 |

| C-3 | ~120 - 125 |

| Phenyl Carbons | ~125 - 130 |

| C-4 | ~135 - 140 |

| C-6 | ~140 - 145 |

| Phenyl C-ipso | ~145 - 150 |

| C-2 (C=O) | ~162 - 168 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton couplings. It would be expected to show a correlation between the H-5 and H-6 protons of the pyridinone ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons to the carbons they are directly attached to. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal (e.g., linking the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment reveals longer-range couplings (typically over 2-3 bonds). HMBC is instrumental in piecing together the molecular framework. Key expected correlations for this compound would include:

Correlations from the methyl protons to carbons C-3 and C-4.

Correlations from the H-5 proton to carbons C-3, C-4, and C-6.

Correlations from the phenyl protons to the C-4 carbon of the pyridinone ring, confirming the point of attachment.

Correlations from the N-H proton to the C-2 (carbonyl) and C-6 carbons.

These 2D NMR techniques, when used in combination, provide a comprehensive and definitive structural proof of the compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyridinone ring.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl and pyridinone rings are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl (C=O) group in the lactam ring is expected between 1640 and 1680 cm⁻¹. This is a key diagnostic peak for the pyridinone structure.

C=C and C=N Stretches: Absorptions corresponding to the C=C and C=N stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

Spectra of related compounds like N-phenylsulfonylbenzamides and other phenyl-substituted heterocycles show these characteristic bands, providing a reliable basis for these predictions. mdpi.comnih.govresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| C=C/C=N Stretch | 1450 - 1600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups.

The symmetric stretching vibrations of the phenyl ring are typically strong in Raman spectra, expected around 1000 cm⁻¹ and 1600 cm⁻¹.

The C=C bonds of the pyridinone ring would also produce distinct Raman signals.

The carbonyl (C=O) stretch is also observable in Raman, though often weaker than in the IR spectrum.

While specific Raman data for this compound is scarce, studies on related pyridine derivatives demonstrate the utility of Raman spectroscopy in characterizing the vibrational modes of the ring systems. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule. For derivatives and related structures of this compound, UV-Vis spectroscopy reveals characteristic absorption bands.

For instance, in related pyrazolone (B3327878) structures, which share some structural similarities, electronic transitions are well-documented. The spectra typically show bands corresponding to π→π* and n→π* transitions. mdpi.com In one study of a newly synthesized hydrazone, the wavelength of maximum absorption (λmax) was recorded at 202 nm with another peak at 252 nm. mu-varna.bg In the analysis of melatonin, a compound with an indole (B1671886) core, UV-Vis spectra show characteristic absorption bands at 221 nm and 278 nm. mdpi.com The specific λmax values for this compound would similarly depend on the solvent used and the specific electronic environment of the chromophores within the molecule. These transitions provide valuable information about the conjugated systems present in the molecule.

| Compound/Derivative | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone Co(II) complex | 268, 324 | π→π, n→π | mdpi.com |

| 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone Mn(II) complex | 280, 324 | π→π, n→π | mdpi.com |

| Newly synthesized hydrazone of bexarotene | 202, 252 | Not specified | mu-varna.bg |

| Melatonin | 221, 278 | Not specified | mdpi.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information helps in confirming the molecular weight and elucidating the structure of a compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the context of related nitrogen-containing heterocyclic compounds, ESI-MS is frequently employed. For example, in the study of 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, a liquid chromatography-mass spectrometry (LC/MS) method using selected reaction monitoring (SRM) was developed. nih.gov The fragmentation of MPP+ (m/z 170) was monitored, showing product ions at m/z 127, 128, and 154, which aids in its quantitation and identity confirmation. nih.gov For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]+, and the fragmentation pattern would likely involve cleavages of the substituent groups from the pyridinone ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass. The use of HRMS, often coupled with techniques like quadrupole/time-of-flight (Q/TOF), allows for the acquisition of both precursor and fragment ion data with high accuracy, which is invaluable for structural elucidation. nih.gov For this compound, with a chemical formula of C12H11NO, the expected exact mass would be calculated and compared with the measured mass from an HRMS instrument to confirm its elemental composition with a high degree of confidence.

| Compound | Technique | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 1-methyl-4-phenylpyridinium (MPP+) | LC/MS (SRM) | 170 | 127, 128, 154 | nih.gov |

| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | APCI-MS | 459.14 [M+H]+ | Not specified | mdpi.com |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's structure in the solid state.

Studies on various heterocyclic compounds, including derivatives of pyridinone and pyrazolone, have utilized single-crystal X-ray diffraction to confirm their structures. For instance, the crystal structure of a 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone was determined to be in a triclinic crystal system with a P-1 space group. mdpi.com In another example, a 3-(4-methylphenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one was found to crystallize in the monoclinic space group P21/c. researchgate.net The crystal structure of this compound would reveal the planarity of the pyridinone ring, the torsion angle of the phenyl group relative to the pyridinone ring, and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. These interactions often lead to the formation of dimers or extended networks in the solid state.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Triclinic | P-1 | - | mdpi.com |

| 3-(4-methylphenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one | Monoclinic | P21/c | Twisted conformation of the 4-thiazolidinone (B1220212) ring | researchgate.net |

| 11-Ethyl-6,11-Dihydro-5H-Dibenzo[b,e]Azepine | Monoclinic | P21/n | Twist-boat conformation of the dibenzazepine (B1670418) ring | researchgate.net |

| Fenpiverinium bromide | Monoclinic | P21/c | Piperidine (B6355638) ring in a chair configuration | mdpi.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties through the solution of the Schrödinger equation.

Møller-Plesset Perturbation Theory (MP2) and Coupled Cluster (CCSD) MethodsMøller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the initial approximation by adding electron correlation effects.wikipedia.orgfiveable.meMP2, the second-order correction, is widely used as it captures a significant portion of the correlation energy at a manageable computational cost.q-chem.comarxiv.org

Coupled Cluster (CC) theory offers a more rigorous and accurate treatment of electron correlation. The CCSD method includes single and double excitations of electrons from the reference state. arxiv.org For challenging systems, further corrections for triple excitations, as in CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy, though they come with a significantly higher computational cost. arxiv.org These methods would provide highly reliable energy and property predictions for 3-Methyl-4-phenylpyridin-2(1H)-one.

Molecular Orbital Analysis

The electronic character of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness, Softness, and ElectronegativityDerived from the HOMO and LUMO energies, global reactivity descriptors provide further insight into a molecule's behavior.

Electronegativity (χ) , a measure of an atom's or molecule's ability to attract electrons, can be approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) is a measure of resistance to charge transfer and can be calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a higher propensity for chemical reactions.

These parameters would quantify the reactivity of this compound, complementing the qualitative picture provided by the HOMO-LUMO gap.

Tautomerism Studies

The structure of this compound is characterized by tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The primary tautomers are the pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. Understanding the equilibrium between these forms is crucial as it dictates the molecule's chemical and biological behavior.

In the gas phase, ab initio calculations consistently show that for the parent 2-pyridone/2-hydroxypyridine system, the pyridone form is slightly more stable than the hydroxypyridine form. wayne.edu This preference is often attributed to the electronic characteristics and intramolecular forces within the isolated molecule. For substituted pyridones, the position and nature of the substituent can influence this delicate balance. researchgate.net For instance, chlorination at different positions on the ring can shift the equilibrium, with substitutions at positions 5 or 6 strongly stabilizing the 2-hydroxypyridine (lactim) tautomer in the gas phase. researchgate.net

The presence of a solvent dramatically alters the tautomeric landscape. The equilibrium can be shifted based on the solvent's polarity and its ability to form hydrogen bonds. While the pyridone form is often dominant in the gas phase and non-polar solvents, polar solvents can stabilize the hydroxypyridine form. rsc.org Theoretical studies using continuum solvent models help quantify these effects.

Table 1: Theoretical Relative Energies of 2-Pyridone Tautomers Illustrative data based on general findings for the parent 2-pyridone system.

| Tautomer Form | Phase/Solvent | Calculated Energy Difference (kcal/mol) | More Stable Form |

|---|---|---|---|

| 2-Pyridone vs. 2-Hydroxypyridine | Gas Phase | 0.3 | 2-Pyridone wayne.edu |

| 2-Pyridone vs. 2-Hydroxypyridine | Aqueous | Varies | 2-Pyridone |

The interconversion between the lactam and lactim tautomers involves a proton transfer event. Theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the reaction pathways and calculating the energy barriers for this process. pku.edu.cnacs.org Several mechanisms have been investigated for pyridone systems:

Direct Intramolecular Proton Transfer: This pathway involves the direct movement of the proton from nitrogen to oxygen within a single molecule. Calculations show this process has a very high activation energy barrier, making it kinetically unfavorable. pku.edu.cn

Solvent-Assisted Proton Transfer: The presence of solvent molecules, especially protic ones like water, can significantly lower the energy barrier. acs.org Solvent molecules can act as a "proton shuttle," creating a hydrogen-bonded bridge that facilitates the transfer. Studies on 2-pyridone have shown that water-assisted mechanisms have substantially lower activation energies than the direct intramolecular transfer. pku.edu.cnacs.org

Self-Assisted Proton Transfer (Dimerization): Pyridone molecules can form hydrogen-bonded dimers. Within these dimers, a double proton transfer can occur simultaneously, a pathway that has a remarkably low activation energy barrier compared to the unimolecular process. pku.edu.cn

Table 2: Calculated Activation Energies for 2-Hydroxypyridine Tautomerization Data based on DFT B3LYP/6-31G(d) level calculations for the parent system.

| Proton Transfer Pathway | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Intramolecular (monomer) | 137.2 | pku.edu.cn |

| Water-assisted (monomer) | 38.7 | pku.edu.cn |

| Double-proton transfer (dimer) | 2.6 | pku.edu.cn |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational orientation of the phenyl group at the C4 position relative to the pyridinone ring. This rotation determines the molecule's three-dimensional shape, which is critical for its interaction with other molecules, such as receptors or enzyme active sites.

Molecular mechanics and quantum mechanics calculations are used to determine the conformational free energies and identify the most stable conformers. nih.gov For 4-substituted piperidines, which share a similar six-membered ring, the conformational preferences are nearly identical to analogous cyclohexanes. nih.gov However, in the pyridinone ring, factors like the planarity of the pyridinone system and potential steric hindrance between the phenyl group and the methyl group at C3 influence the preferred dihedral angle. The planarity of the molecule can affect its electronic properties and potential for π-stacking interactions, which are important in many biological contexts.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for unraveling the step-by-step mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can construct detailed energy profiles for reaction pathways. nih.gov This approach provides insights into reaction feasibility, rates, and selectivity that are often difficult to obtain experimentally. rsc.org

For reactions involving pyridinone scaffolds, such as their synthesis or subsequent functionalization, DFT calculations can clarify the roles of catalysts, reagents, and reaction conditions. nih.govrsc.org For example, computational studies on the synthesis of related nitrogen-containing heterocycles have been used to understand stereoselectivity by comparing the energy barriers of different transition states leading to various stereoisomers. This knowledge is crucial for optimizing reaction conditions to favor the formation of a desired product.

Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com This method is fundamental in medicinal chemistry for designing new molecules with enhanced potency and desired properties. mdpi.com For a series of analogs based on the this compound scaffold, QSAR can guide the selection of substituents to improve a specific biological effect.

The process involves calculating a set of theoretical descriptors for each molecule in the series. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe a molecule's electronic environment and reactivity.

Steric/Topological Descriptors: Including molecular weight, molecular volume, surface area, and connectivity indices, which relate to the molecule's size, shape, and how it might fit into a binding pocket.

Lipophilic Descriptors: Like the logarithm of the partition coefficient (LogP), which measures a molecule's hydrophobicity and affects its absorption and distribution.

A statistical model, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), is then built to create a mathematical equation linking these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov This equation can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Table 3: Illustrative QSAR Data for a Hypothetical Series of Pyridinone Analogs This table is a representative example of data used in a QSAR study.

| Compound ID | Substituent (R) | LogP (Descriptor 1) | HOMO Energy (eV) (Descriptor 2) | Observed pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| 1 | -H | 2.1 | -6.5 | 6.2 | 6.1 |

| 2 | -Cl | 2.8 | -6.7 | 6.8 | 6.9 |

| 3 | -OCH₃ | 1.9 | -6.2 | 5.9 | 6.0 |

| 4 | -NO₂ | 2.0 | -7.1 | 7.5 | 7.4 |

Molecular Docking and Binding Affinity Predictions

Computational and theoretical investigations, particularly molecular docking and binding affinity predictions, have become instrumental in the rational design and discovery of novel therapeutic agents. For the pyridinone scaffold, including derivatives structurally related to this compound, these in silico techniques have been widely employed to elucidate potential biological targets, predict binding conformations, and estimate the strength of ligand-protein interactions. While specific molecular docking studies on this compound are not extensively reported in the public domain, the broader class of phenyl-pyridinone derivatives has been the subject of numerous computational analyses against a diverse range of biological targets.

These studies often utilize molecular modeling software to predict the binding mode and affinity of pyridinone derivatives within the active sites of enzymes and receptors implicated in various diseases. The general approach involves the generation of a three-dimensional structure of the ligand, which is then placed into the binding pocket of a protein target. Sophisticated algorithms then calculate the most likely binding conformation and estimate the binding free energy, which is a measure of the affinity of the ligand for the protein.

Research on various pyridinone derivatives has highlighted the importance of the pyridinone core as a scaffold that can form crucial interactions with protein targets. nih.govfrontiersin.org For instance, the lactam NH group of the pyridinone ring is frequently observed to act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the molecule within the active site. nih.govfrontiersin.org The substituents on the pyridinone ring, such as the phenyl and methyl groups in this compound, play a significant role in defining the selectivity and potency of the compounds by engaging in additional hydrophobic, pi-stacking, and van der Waals interactions with the protein.

Molecular docking studies on related pyridinone-containing compounds have explored their potential as inhibitors of various enzymes, including kinases, HIV-1 reverse transcriptase, and cannabinoid receptors. nih.govnih.govnih.gov For example, in the context of kinase inhibition, the pyridinone scaffold has been identified as a "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. tandfonline.com Similarly, in studies related to HIV-1, molecular modeling has shown that the pyridinone ring can fit into allosteric sites, leading to non-nucleoside reverse transcriptase inhibition. nih.govfrontiersin.org

The binding affinities, often expressed as binding energies (in kcal/mol) or predicted inhibition constants (Ki), provide a quantitative measure of the ligand's potential efficacy. Lower binding energies typically indicate a more stable and favorable interaction. The table below presents a representative summary of molecular docking results for various pyridinone derivatives against different biological targets, illustrating the type of data generated in these computational studies. It is important to note that these are predictive values and require experimental validation.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Pyridinone-quinazoline derivatives | EGFR | -9 to -15 | Not Specified | Hydrogen bonding |

| Pyridinone quinolinone derivatives | IDH1 (R132H) | Not Specified | Not Specified | Hydrogen bond acceptor |

| 4-Cycloalkyloxypyridin-2(1H)-one derivatives | HIV-1 Allosteric Site | Not Specified | Lys101, Leu100, Val106 | Hydrogen bond, Hydrophobic interactions |

| Pyridinone-based derivatives | Cannabinoid Receptor 2 (CB2R) | Not Specified | Not Specified | Not Specified |

| 1,2,3-Triazolyl-Pyridine Hybrids | Aurora B kinase | -8.3 to -10.5 | Lys106, Leu83, Tyr156, Tyr151 | π-cation, π-sigma, π-π interactions |

These computational predictions serve as a valuable guide for the synthesis and biological evaluation of new pyridinone derivatives, enabling researchers to prioritize compounds with the highest likelihood of success and to understand the molecular basis of their activity.

Biological Activity and Structure Activity Relationships Sar

Overview of Pharmacological Relevance of Pyridin-2(1H)-one Scaffolds

The pyridin-2(1H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This structural motif is a key component in numerous natural products and synthetic compounds with established therapeutic applications. iipseries.org Its importance is underscored by its presence in a wide array of FDA-approved drugs. rsc.orgrsc.org The nitrogen atom within the pyridine (B92270) ring is often crucial for modulating enzyme activity and contributes to the potent biological effects of its derivatives. rsc.org

Pyridin-2(1H)-one and its analogues have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, and anti-inflammatory properties. iipseries.org For instance, derivatives of this scaffold are investigated for their potential to act as inhibitors of various enzymes, highlighting their versatility as a foundational structure in drug discovery. The ability to readily functionalize the pyridin-2(1H)-one core allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency and selectivity for various biological targets. iipseries.org The ongoing development of novel synthetic methodologies continues to expand the chemical space accessible for this scaffold, promising the discovery of new bioactive agents. iipseries.org

In Vitro Biological Activity Studies (Mechanistic Focus)

Recent studies have highlighted the cytoprotective potential of derivatives of 3-methyl-4-phenylpyridin-2(1H)-one, particularly in the context of cellular damage induced by oxidative stress. nih.govpreprints.orgresearchgate.netresearchgate.net Oxidative stress is a key mechanism underlying cellular cytotoxicity, making it a critical target for cytoprotective agents. nih.govpreprints.orgresearchgate.netresearchgate.netmdpi.com A series of newly synthesized 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have been investigated for their ability to protect cells from damage. nih.govpreprints.orgresearchgate.netmdpi.com

The cytoprotective action of these compounds was evaluated through in vitro assays measuring cell viability, such as the MTT test and neutral red dye uptake, under conditions designed to mimic cellular stress. nih.govresearchgate.net Several of these derivatives demonstrated significant cytoprotective activity, promoting better cell survival. nih.govpreprints.orgresearchgate.netresearchgate.netmdpi.com This protective effect is closely linked to their antiradical activity, suggesting that the modulation of oxidative stress is a primary mechanism of action. mdpi.com

Molecular docking studies have been employed to further elucidate the mechanism of action. These studies have shown that the synthesized derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one exhibit a high affinity for certain protein targets, in some cases exceeding that of standard drugs like omeprazole. nih.govpreprints.orgresearchgate.netmdpi.com Furthermore, these compounds adhere to Lipinski's rule of five, indicating favorable properties for oral bioavailability. nih.govpreprints.orgresearchgate.netmdpi.com

Table 1: Cytoprotective Activity of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives This is an interactive table. You can sort and filter the data.

| Compound | Modification | Observed Activity | Potential Mechanism |

|---|---|---|---|

| 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones | Varied arylmethylamino substituents | Pronounced cytoprotective activity in vitro. nih.govpreprints.orgresearchgate.netresearchgate.netmdpi.com | Antiradical activity, modulation of oxidative stress. mdpi.com |

| 3-Aminopyridin-2(1H)-one derivatives | General class | High antiradical activity. mdpi.com | Scavenging of free radicals. mdpi.com |

The pyridin-2(1H)-one scaffold is a recognized pharmacophore with potential antiviral applications. Some derivatives of 3-aminopyridin-2(1H)-one have been reported to exhibit antiviral activity, including against the human immunodeficiency virus (HIV). mdpi.com This activity is often associated with the inhibition of key viral enzymes, such as reverse transcriptase.

While specific studies focusing solely on the reverse transcriptase inhibitory activity of this compound are not extensively detailed in the provided context, the broader class of pyridin-2(1H)-one derivatives has shown promise. For example, pyridobenzothiazolone (PBTZ) analogues, which contain a related heterocyclic system, have demonstrated broad-spectrum antiviral activity against various respiratory viruses. mdpi.com The mechanism for some of these related compounds involves targeting different stages of the viral life cycle. mdpi.com Other pyridine-based compounds have also been synthesized and tested against viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), showing significant inhibitory effects. researchgate.net

Table 2: Antiviral Activity of Pyridine-Based Scaffolds This is an interactive table. You can sort and filter the data.

| Compound Class | Virus | Observed Activity | Reference |

|---|---|---|---|

| 3-Aminopyridin-2(1H)-one derivatives | HIV | Antiviral activity noted. mdpi.com | mdpi.com |

| Pyridobenzothiazolone (PBTZ) analogues | Respiratory viruses (e.g., HCoV-OC43, RSV-A2, IFV-A) | Broad-spectrum antiviral activity. mdpi.com | mdpi.com |

| 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives | HSV-1, MAY, VSV | Significant antiviral activity with specific EC50 values reported. researchgate.net | researchgate.net |

The pyridin-2(1H)-one core is a key feature in several compounds with demonstrated anticancer properties. iipseries.org Derivatives of this scaffold have been shown to exert cytotoxic effects against various human cancer cell lines. rsc.org One of the mechanisms implicated in this activity is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.govnih.gov

For instance, 3,4-dihydropyridine-2(1H)-thione derivatives, which are structurally related to pyridin-2(1H)-ones, have been identified as potent antimitotic inhibitors. nih.govnih.gov Structure-activity relationship studies on these compounds have revealed that specific substitutions, such as a thiophene (B33073) ring at the C5 position, can significantly enhance antiproliferative activity and selectivity against cancer cells like melanoma. nih.govnih.gov These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site. nih.gov While direct evidence for kinase or PARP-1 inhibition by this compound is not specified, the broader class of pyridine derivatives includes compounds like imatinib, a well-known kinase inhibitor. rsc.org

Table 3: Anticancer Activity of Pyridin-2(1H)-one and Related Derivatives This is an interactive table. You can sort and filter the data.

| Compound Series | Cancer Cell Line(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| 3,4-Dihydropyridine-2(1H)-thiones | Melanoma A375, SK-OV-3 | Inhibition of tubulin polymerization, cell cycle arrest at G2/M phase. nih.govnih.gov | Thiophene substitution at C5 enhances activity and selectivity. nih.govnih.gov |

| 2,6-Diaryl-substituted pyridines | Various human cancer cell lines | Topoisomerase I inhibition. rsc.org | Promising cytotoxic effects observed. rsc.org |

The pyridine nucleus is a fundamental component of many compounds possessing antimicrobial properties. nih.gov Various derivatives of pyridin-2(1H)-one and related heterocyclic systems have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. nih.govbiomedpharmajournal.org

For example, a series of new pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and showed antimicrobial activity when tested against various bacteria. nih.gov Similarly, piperidin-4-one derivatives, which contain a saturated pyridine ring, have been shown to exhibit bactericidal and fungicidal activities. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one structure was found to enhance antifungal activity. biomedpharmajournal.org Furthermore, meso-substituted cationic pyridylporphyrins have demonstrated effectiveness in the photodynamic inactivation of bacteria, a process known as antibacterial photodynamic therapy (APDT). researchgate.net

Table 4: Antimicrobial Activity of Pyridine-Based Derivatives This is an interactive table. You can sort and filter the data.

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives | Bacteria | Antimicrobial activity demonstrated. nih.gov | nih.gov |

| 2,6-Diaryl-3-methyl-4-piperidones and their thiosemicarbazones | Bacteria and Fungi | Good antibacterial activity; thiosemicarbazones showed significant antifungal activity. biomedpharmajournal.org | biomedpharmajournal.org |

| Meso-substituted cationic pyridylporphyrins | Bacteria (e.g., S. aureus) | Effective for antibacterial photodynamic therapy. researchgate.net | researchgate.net |

Derivatives of pyridin-2(1H)-one have emerged as promising candidates for the development of new anti-inflammatory agents. nih.gov The anti-inflammatory mechanism of these compounds often involves the modulation of key signaling pathways implicated in the inflammatory response.

One area of investigation has been the inhibition of p38 mitogen-activated protein kinase (MAPK), a protein known to play a crucial role in pain hypersensitivity and inflammation. nih.gov Studies on 3,5-disubstituted pyridin-2(1H)-one derivatives have shown that these compounds can exhibit potent anti-allodynic effects, which are often linked to p38 MAPK inhibition. nih.gov However, research also suggests that other biological targets may be involved in the analgesic and anti-inflammatory activity of this class of compounds. nih.gov

Other related compounds have also been shown to exert anti-inflammatory effects by targeting different pathways. For instance, certain butenal derivatives have been found to inhibit inflammatory responses by mitigating the activation of protein kinase Cδ (PKCδ), JNK, and the nuclear translocation of activator protein-1 (AP-1). nih.gov Similarly, psoralen (B192213) derivatives have demonstrated anti-inflammatory activity through the regulation of NF-κB and MAPK signaling pathways. nih.gov

Cardiotonic Effects

Derivatives of the pyridin-2(1H)-one core have been investigated for their effects on cardiovascular function, particularly as cardiotonic agents that increase myocardial contractility. Research into 3-substituted 6-methyl-4-pyridyl-2(1H)-pyridones has demonstrated their potential in this area. nih.gov The cardiotonic activity of these compounds is often linked to their ability to inhibit phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac muscle. nih.govmdpi.com Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances calcium influx and results in a positive inotropic effect. nih.govwikipedia.org

A study comparing a series of 3-cyano and 3-carbamoyl-pyridones to the established cardiotonic drug amrinone (B1666026), which also features a pyridinone-based structure, highlighted the therapeutic potential of this chemical class. nih.gov While direct studies on this compound are limited, the activity of its analogs suggests that this compound could serve as a valuable scaffold for the development of new cardiotonic agents. The mechanism of action for many pyridinone-based cardiotonics is the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov

Neurological Activities (e.g., Anxiolytic, Antidepressant - mechanistic focus)

The pyridinone scaffold is also implicated in a range of neurological activities. Specifically, derivatives of this compound have shown promise as both anxiolytic and antidepressant agents.

Anxiolytic and Antidepressant-like Activity

In vivo studies on 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives, which are closely related to the title compound, have demonstrated significant neurotropic activity. mdpi.com When tested using the light-dark box test for anxiolytic effects and Porsolt's "behavioral despair" test for antidepressant activity, several of these derivatives exhibited higher potential than the comparator drugs, mexidol and amitriptyline. mdpi.com

The mechanisms underlying these effects are thought to involve multiple pathways. For instance, some piperazine (B1678402) derivatives with anxiolytic and antidepressant-like effects act on the serotonergic system. researchgate.net Other related structures, such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, have been identified as selective delta-opioid agonists, a receptor system also implicated in mood regulation. nih.gov Furthermore, studies on 3-oxypyridine derivatives have shown that they can correct anxiety-depressive disorders in animal models, with some compounds exhibiting a tranquilizing action and others a more pronounced antidepressant effect. nih.gov

Molecular Targets and Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their interactions with various molecular targets, including enzymes and receptors.

Enzyme Inhibition Studies (e.g., Phosphodiesterase 3, Oxidoreductase, Kinases)

Phosphodiesterase (PDE) Inhibition: The pyridinone ring is a well-established pharmacophore for the inhibition of phosphodiesterases. researchgate.net

PDE3 Inhibition: As mentioned in the context of cardiotonic effects, pyridinone derivatives like amrinone are known PDE3 inhibitors. mdpi.comwikipedia.org This inhibition increases cAMP levels, leading to enhanced cardiac contractility. wikipedia.org Efforts to develop selective PDE3 inhibitors from related scaffolds have shown that the pyridazinone lactam functionality is a critical determinant for activity. nih.gov

PDE4 Inhibition: The pyridinone scaffold is also found in inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases. nih.gov Dual PDE3/4 inhibitors are being explored for conditions like COPD, aiming to combine bronchodilator (PDE3 inhibition) and anti-inflammatory (PDE4 inhibition) effects. nih.gov

Other PDE Inhibition: Pyridazine derivatives, which share structural similarities with pyridinones, have been shown to inhibit PDE5, a target for erectile dysfunction. researchgate.net

Oxidoreductase Inhibition: The pyridinium (B92312) ion, a core structure within this compound, is structurally similar to 1-methyl-4-phenylpyridinium (MPP+). MPP+ is known to interact with and inhibit NADH dehydrogenase (Complex I), a key enzyme in the mitochondrial electron transport chain. nih.gov This suggests a potential for pyridinone derivatives to interact with oxidoreductases.

Kinase Inhibition: Recent studies have identified pyridin-2(1H)-one analogues as potent inhibitors of Tropomyosin receptor kinase (TRK). nih.gov Fused TRK proteins are oncogenic drivers in various cancers, making TRK a significant antitumor target. A screening of kinase inhibitor libraries identified a pyridin-2(1H)-one scaffold as a promising hit, leading to the development of potent and selective TRK inhibitors. nih.gov

Receptor Binding Interactions

The versatility of the pyridinone scaffold extends to interactions with various receptors.

Dopamine (B1211576) Receptors: A derivative containing a pyrrolo[2,3-b]pyridine core, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, has been shown to be a high-affinity and selective antagonist for the human dopamine D4 receptor. nih.gov

Opioid Receptors: As noted earlier, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives function as selective delta-opioid agonists, highlighting the potential for this class of compounds to modulate the opioid system. nih.gov

G-Protein Coupled Receptors (GPCRs): Ramatroban, an indole (B1671886) sulfonamide, and its analogues have been studied for their binding to G-protein coupled receptor 44 (GPR44). mdpi.com In silico studies suggest that antagonists bind to GPR44 through interactions involving a carboxylate group and entry into a pocket between transmembrane helices. mdpi.com

Intermolecular Interactions (e.g., Hydrogen Bonding Motifs in Binding Pockets)

The binding of this compound and its derivatives to their biological targets is governed by a variety of non-covalent interactions. The lactam group of the pyridinone ring is a key feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

In the active site of PDE4D, inhibitors are often held in place by a clamp of phenylalanine and isoleucine residues, while a glutamine residue forms a hydrogen bond with a hydrogen bond acceptor on the inhibitor. nih.gov The phenyl and methyl groups of this compound can engage in hydrophobic and van der Waals interactions within binding pockets. Specifically, methyl-π interactions, where a methyl group interacts with an aromatic ring system, are a prominent form of interaction between proteins and small molecules. nih.gov NMR techniques can be used to directly probe these interactions, providing valuable information about the binding geometry of ligands even in the absence of high-resolution crystal structures. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridin-2(1H)-one derivatives, several key structural features have been identified that influence their biological activity.

In a series of pyridin-2(1H)-ones evaluated as urease inhibitors, SAR analysis indicated that the presence of electron-releasing groups was important for modulating biological activity. researchgate.net For pyrazolopyridine-pyridazinone PDE inhibitors, the SAR is quite specific:

The pyridazinone lactam functionality is critical for PDE3 inhibition , with an unsubstituted nitrogen being preferred. nih.gov

PDE4 inhibition is enhanced by the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone and a methoxy (B1213986) group on the pyrazolopyridine ring. nih.gov

In the development of pyridin-2(1H)-one analogues as TRK inhibitors, a detailed SAR study was conducted. nih.gov This led to the identification of an optimized compound with potent TRK inhibition and good kinase selectivity. nih.gov Similarly, extensive SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents revealed that a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, resulted in potent inhibition of M. tuberculosis growth. mdpi.com

The following table summarizes the inhibitory activities of selected pyridinone and related heterocyclic compounds against various enzymes, illustrating some of these SAR principles.

| Compound Class | Target Enzyme | Key Structural Features for Activity | IC₅₀ Values |

| Pyrazolopyridine-pyridazinones | PDE3 | Unsubstituted pyridazinone lactam N-H | Varies with substitution |

| Pyrazolopyridine-pyridazinones | PDE4 | Hydrophobic substituent at pyridazinone N(2) | Varies with substitution |

| Pyridin-2(1H)-one analogues | TRK | Optimized substituents based on SAR | Potent inhibition observed |

| Phosphodiesterase-IN-3 | PDE4B1 / PDE4D3 | Azaindole core | <10 nM / 10-100 nM medchemexpress.com |

Impact of Substituents at Position 3 on Biological Activity

Position 3 of the pyridin-2(1H)-one ring is a key site for modification, and the nature of the substituent at this position profoundly influences the compound's biological effects.

Research into 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives has revealed that these compounds exhibit notable cytoprotective, antiradical, anxiolytic, and antidepressant activities. mdpi.comresearchgate.net The introduction of an arylmethylamino group at the C3 position, derived from the reduction of Schiff bases, led to the identification of derivatives with significant neurotropic potential. mdpi.com

In other studies, 3-acyl-4-hydroxypyridin-2(1H)-one derivatives have demonstrated a wide range of biological actions, including neuroprotective, anticancer, cytotoxic, antifungal, and antibiotic properties. researchgate.net This highlights that the introduction of an acyl group at position 3 is a viable strategy for generating diverse biological activities. The electronic properties of the substituent are also critical; for instance, in a series of inhibitors for the MtOPRT enzyme, electron-withdrawing groups on the pyridin-2(1H)-one ring were found to enhance the inhibitory effect. nih.gov This was attributed to an increase in the acidity of the nitrogen-bound hydrogen, which improved interactions within the enzyme's active site. nih.gov

Table 1: Effect of C3-Substituents on the Biological Activity of Pyridin-2(1H)-one Derivatives

| C3-Substituent | Core Scaffold | Observed Biological Activity | Reference |

|---|---|---|---|

| Arylmethylamino | 6-Methyl-4-phenylpyridin-2(1H)-one | Cytoprotective, Antiradical, Anxiolytic, Antidepressant | mdpi.com, researchgate.net |

| Acyl | 4-Hydroxypyridin-2(1H)-one | Neuroprotective, Anticancer, Cytotoxic, Antifungal, Antibiotic | researchgate.net |

| Electron-Withdrawing Groups | Pyridin-2(1H)-one | Enhanced MtOPRT Enzyme Inhibition | nih.gov |

Role of the Phenyl Group at Position 4

The substituent at the C4 position of the pyridinone ring plays a significant role in modulating biological activity, often influencing the molecule's interaction with its biological target. The presence of a phenyl group at this position, as in the parent compound this compound, is a common feature in many active derivatives.

For example, the 4-phenyl moiety is an integral part of the scaffold for 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, which display cytoprotective and neurotropic activities. mdpi.comresearchgate.net In a related but different heterocyclic system, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a phenoxy substituent at the 4-position was found to have a significant impact on the compound's ability to increase insulin (B600854) sensitivity. mdpi.com Specifically, substituents in the para position of this phenyl ring further enhanced the activity. mdpi.com

However, the nature of the substituent at C4 can be varied to achieve different outcomes. In a study on urease inhibitors, SAR analysis of 33 pyridin-2(1H)-one derivatives suggested that electron-releasing groups were important for modulating biological activity. researchgate.net Conversely, a broader review of pyridine derivatives with antiproliferative activity concluded that the presence of bulky groups could lead to lower activity, which presents a potential consideration for the relatively large phenyl group. nih.gov

Influence of the Methyl Group at Position 6

The methyl group at the C6 position is a common feature in many biologically active pyridin-2(1H)-one derivatives and appears to be crucial for the activity of certain compound series.

The 6-methyl group is a constituent of the core structure of 3-(arylmethylamino)-4-phenylpyridin-2(1H)-ones, which exhibit cytoprotective and neurotropic effects. mdpi.comresearchgate.net The importance of this seemingly simple alkyl group is more directly evidenced in studies on related heterocyclic systems. For certain pyrrolo[3,4-c]pyridine derivatives, the removal of the methyl group from the pyridine ring led to a significant loss of antimycobacterial activity. mdpi.com

A key insight into the role of such methyl groups comes from research on pyrido[3,4-d]pyrimidine (B3350098) based Monopolar Spindle 1 (MPS1) inhibitors. It was discovered that introducing a methyl group at the 6-position of the core structure significantly improved metabolic stability in human liver microsomes. acs.org Metabolic identification studies suggested that the methyl group likely blocks the preferred site of recognition by P450 enzymes, thereby suppressing metabolism at a distant part of the molecule. acs.org This suggests that the C6-methyl group can serve a critical role in enhancing the pharmacokinetic properties of the compound.

Effects of N-Substitution on Biological Activity